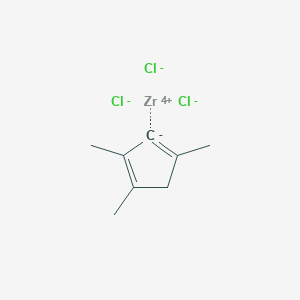
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trimethylcyclopentadienyl zirconium trichloride is an organometallic compound with the chemical formula C8H11Cl3Zr. It is a versatile chemical used extensively in scientific research due to its unique properties, making it ideal for catalysis, organometallic chemistry, and as a precursor in the synthesis of various functional materials.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolving zirconium tetrachloride in a suitable solvent such as toluene.
- Adding 1,2,4-trimethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
1,2,4-Trimethylcyclopentadienyl zirconium trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of zirconium oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, resulting in the formation of zirconium hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the chloride ligands are replaced by other groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl or aryl groups.
Major products formed from these reactions include zirconium oxides, zirconium hydrides, and substituted zirconium complexes .
科学研究应用
1,2,4-Trimethylcyclopentadienyl zirconium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, especially in the treatment of cancer.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings
作用机制
The mechanism of action of 1,2,4-trimethylcyclopentadienyl zirconium trichloride involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions play a crucial role in catalysis and other chemical processes, where the compound acts as a mediator to facilitate reactions .
相似化合物的比较
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be compared with other similar compounds, such as:
Cyclopentadienyl zirconium trichloride: This compound has a similar structure but lacks the methyl groups, resulting in different reactivity and applications.
Pentamethylcyclopentadienyl zirconium trichloride: This compound has five methyl groups on the cyclopentadienyl ring, leading to increased steric hindrance and different catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric effects and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
188020-78-2 |
|---|---|
分子式 |
C8H11Cl3Zr |
分子量 |
304.8 g/mol |
IUPAC 名称 |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI 键 |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
规范 SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
同义词 |
1,2,4-Trimethylcyclopentadienyl zirconium Trichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















